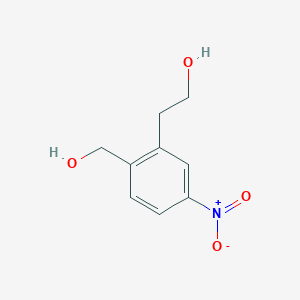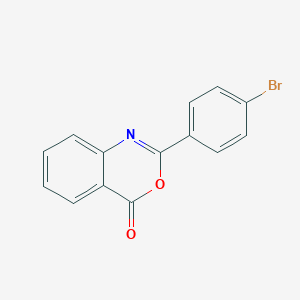
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones. It is a heterocyclic compound that has a wide range of applications in scientific research. The compound is used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and PGE2. The compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to have anti-microbial effects against various bacterial and fungal strains.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its wide range of applications. The compound can be used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one. One direction is to study the compound's potential as a fluorescent probe for the detection of metal ions. Another direction is to investigate the compound's anti-tumor effects in more detail and to identify the specific signaling pathways involved. Additionally, future studies could focus on improving the compound's solubility in water to make it more suitable for use in aqueous solutions.
Synthesis Methods
The synthesis of 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one involves the condensation reaction of 4-bromobenzoic acid and o-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction yields 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one as a white crystalline solid with a melting point of 223-225°C.
Scientific Research Applications
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds such as benzoxazinones, benzothiazinones, and benzimidazoles. The compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
18600-53-8 |
|---|---|
Product Name |
2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one |
Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H |
InChI Key |
FIIDMKOKFYKKMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Br |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



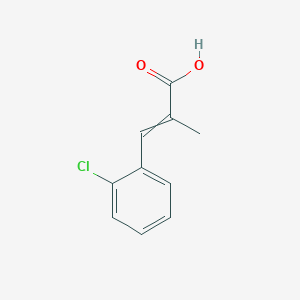


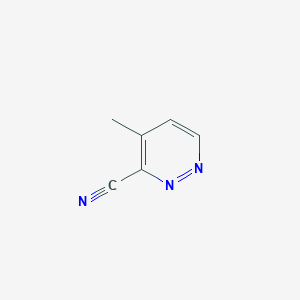
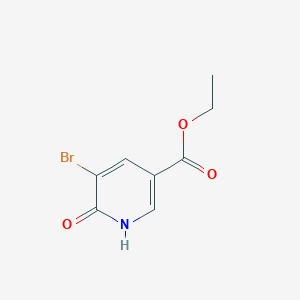

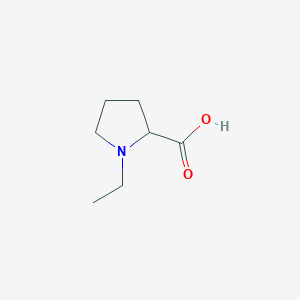
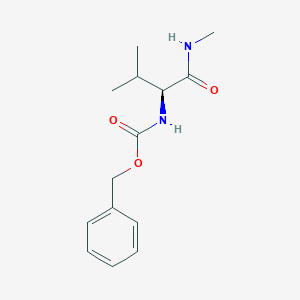
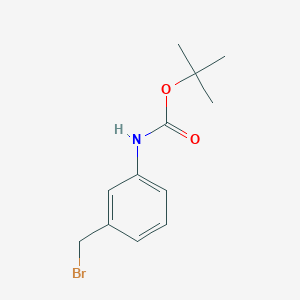

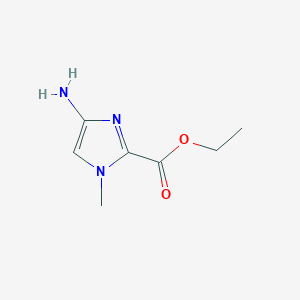
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)

